Heptyl 1h-indol-3-ylacetate
CAS No.: 2122-72-7
Cat. No.: VC19749599
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2122-72-7 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | heptyl 2-(1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3 |
| Standard InChI Key | OXPKWHXCMHDEON-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
Heptyl 1H-indol-3-ylacetate is an ester derivative formed by the reaction of 1H-indol-3-ylacetic acid with heptanol. Its molecular formula is C₁₇H₂₃NO₃, derived from the combination of the indole-acetic acid backbone (C₁₀H₉NO₂) and the heptyl group (C₇H₁₅). The molecular weight is calculated as 289.37 g/mol based on atomic masses:
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Carbon (12.01 × 17) = 204.17
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Hydrogen (1.01 × 23) = 23.23
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Nitrogen (14.01 × 1) = 14.01
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Oxygen (16.00 × 3) = 48.00
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2122-72-7 |
| IUPAC Name | Heptyl 2-(1H-indol-3-yl)acetate |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| SMILES Notation | CCCCCCCOC(=O)CC1=CNC2=CC=CC=C12 |
Spectroscopic Characteristics
While no experimental spectral data for heptyl 1H-indol-3-ylacetate are available in the provided sources, analogous indole esters exhibit distinctive features:
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Infrared (IR) Spectroscopy: Esters typically show C=O stretching vibrations near 1720–1740 cm⁻¹ and C–O–C asymmetric stretching at 1150–1250 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): The indole proton (H-3) resonates near δ 7.0–7.5 ppm, while the heptyl chain’s terminal methyl group appears at δ 0.8–1.0 ppm .
Synthesis and Manufacturing
Conventional Esterification Methods
The synthesis of heptyl 1H-indol-3-ylacetate likely follows standard esterification protocols, as observed in related indole esters:
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Acid-Catalyzed Fischer Esterification:
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Acyl Chloride Route:
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Conversion of 1H-indol-3-ylacetic acid to its acyl chloride using thionyl chloride (SOCl₂).
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Subsequent reaction with heptanol yields the ester under mild conditions.
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Table 2: Comparative Yields of Indole Ester Syntheses
| Method | Yield (%) | Temperature (°C) | Reference Analog |
|---|---|---|---|
| Fischer Esterification | 65–75 | 110–120 | Hexyl 1H-indol-3-ylacetate |
| Acyl Chloride | 85–90 | 25–40 | Indomethacin heptyl ester |
Biological Activities and Mechanisms
Colon-Targeted Drug Delivery
Recent studies on starch-conjugated indole-3-acetic acid esters highlight their resistance to gastric degradation, enabling targeted release in the colon . The heptyl chain’s hydrophobicity could further modulate release kinetics, making this compound a candidate for inflammatory bowel disease therapeutics.
Applications in Medicinal Chemistry
Prodrug Development
Esterification of indole acids (e.g., indomethacin) is a established prodrug strategy to improve oral bioavailability . Heptyl 1H-indol-3-ylacetate may serve a similar role, with enzymatic hydrolysis in vivo regenerating the active acid form.
Neuropharmacological Prospects
Indole derivatives interact with serotonin receptors and cannabinoid pathways. The heptyl chain’s length aligns with optimal lipid bilayer integration, suggesting potential central nervous system activity.
Future Research Directions
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